molecular formula C27H21N3O4S B2708397 3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID CAS No. 866873-16-7

3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID

Cat. No.: B2708397
CAS No.: 866873-16-7
M. Wt: 483.54
InChI Key: FDTQMVHFUGAGNZ-UHFFFAOYSA-N
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Description

3-(2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid is a heterocyclic compound featuring a chromenopyrimidine core fused with a benzoic acid moiety. The structure includes a 4-methylphenyl substituent at position 2 of the chromenopyrimidine ring and a sulfanyl-linked acetamido group bridging to the benzoic acid at position 3.

Properties

IUPAC Name

3-[[2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-9-11-17(12-10-16)24-29-25-21(14-18-5-2-3-8-22(18)34-25)26(30-24)35-15-23(31)28-20-7-4-6-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQMVHFUGAGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 4-hydroxycoumarin, under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable Lewis acid catalyst.

    Thioether Formation: The chromeno[2,3-d]pyrimidine core is then reacted with a thiol reagent, such as thiourea, to form the thioether linkage.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Benzoic Acid Derivative Formation: Finally, the benzoic acid moiety is attached through a condensation reaction with a suitable benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic nitrogen atoms using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alkoxides

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-{[2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl}Acetamido)Benzoic Acid exhibits several promising biological activities:

  • Analgesic Properties : Studies have shown that derivatives of this compound may possess significant analgesic effects, making them potential candidates for pain management therapies .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vitro assays, suggesting its utility in treating inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects against a range of pathogens, which could be beneficial in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Studies :
    • A study focusing on quinazolin derivatives reported similar compounds exhibiting analgesic and anti-inflammatory activities. The findings suggest that modifications to the chromeno-pyrimidine structure can enhance these effects, indicating a potential pathway for optimizing this compound for therapeutic use .
  • Antimicrobial Efficacy :
    • Research published on related chromeno-pyrimidine compounds highlighted their effectiveness against various bacterial strains. This opens avenues for further exploration of this compound as a lead compound in antimicrobial drug development .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Pain Management : Its analgesic properties suggest potential use in developing non-opioid pain relief medications.
  • Inflammatory Diseases : The anti-inflammatory effects could make it a candidate for treating conditions like arthritis or other inflammatory disorders.
  • Infectious Diseases : Its antimicrobial activity points towards applications in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

4-[[2-[(9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid (ZINC2713128, CAS 866871-18-3)

  • Structural Differences: Position 2 of the chromenopyrimidine ring is substituted with a phenyl group instead of 4-methylphenyl. Additional methyl group at position 9 of the chromenopyrimidine core.
  • Molecular Weight : 483.125 g/mol .
  • The absence of a 9-methyl group could reduce steric hindrance, favoring interactions with target proteins .

2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS 126253-78-9)

  • Structural Differences: Propanoic acid backbone instead of chromenopyrimidine-benzoic acid. 4-Bromophenylsulfanyl group instead of chromenopyrimidine-linked sulfanyl.
  • The simpler structure may reduce synthetic complexity but limit target specificity .

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
3-(2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid (Target) Chromenopyrimidine-benzoic acid 4-Methylphenyl (C2), sulfanyl-acetamido (C4) ~485 (estimated) Sulfanyl, benzoic acid, acetamido
ZINC2713128 (CAS 866871-18-3) Chromenopyrimidine-benzoic acid Phenyl (C2), 9-methyl (C9) 483.125 Sulfanyl, benzoic acid, acetamido
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS 126253-78-9) Propanoic acid 4-Bromophenylsulfanyl (C3) 316.63 (calculated) Sulfanyl, acetylamino, bromophenyl

Table 2. Hypothetical Property Analysis

Compound LogP (Estimated) Solubility (mg/mL) Bioavailability Score (0–1)
Target Compound 3.8 <0.1 (aqueous) 0.55
ZINC2713128 3.5 <0.1 0.50
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid 2.2 1.2 0.70

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The chromenopyrimidine core in the target compound provides rigidity, which may enhance binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) compared to the flexible propanoic acid derivative .
  • Substituent Effects : The 4-methylphenyl group likely increases metabolic stability relative to the phenyl or bromophenyl groups, as methyl groups are less prone to oxidative degradation .
  • Synthetic Accessibility: The target compound’s complexity may pose challenges in large-scale synthesis compared to simpler analogs like the propanoic acid derivative .

Biological Activity

The compound 3-(2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamido)benzoic acid is a derivative of benzoic acid characterized by a complex structure that includes a chromeno-pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research, anti-inflammatory effects, and protein degradation pathways.

Chemical Structure

The molecular formula of this compound is C26H23N3O4SC_{26}H_{23}N_3O_4S, with a molecular weight of approximately 473.98 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including the target compound, exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects by inhibiting key signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Protein Degradation Modulation : Recent findings highlight their role in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway.

Antitumor Activity

A study evaluating benzoic acid derivatives reported that certain compounds significantly inhibited tumor cell proliferation. The mechanism involves the modulation of cellular signaling pathways critical for tumor growth. For instance, compounds structurally related to our target compound demonstrated potent activity against various cancer cell lines, suggesting that similar mechanisms may apply to 3-(2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamido)benzoic acid .

Anti-inflammatory Properties

In vitro studies have indicated that benzoic acid derivatives can reduce inflammation by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophage cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Protein Degradation Pathways

The compound's structural features suggest it may interact with proteolytic enzymes such as cathepsins B and L. Studies have shown that related compounds enhance the activities of these enzymes, which are crucial for cellular homeostasis and protein turnover. Notably, one study reported that specific benzoic acid derivatives activated cathepsins significantly, indicating a possible role for our compound in modulating protein degradation pathways .

Case Studies and Experimental Data

Study Compound Tested Biological Activity Key Findings
Study 1Benzoic Acid DerivativeAntitumorInhibition of tumor cell proliferation in vitro
Study 2Chromeno-Pyrimidine DerivativeAnti-inflammatoryReduced nitric oxide production in macrophages
Study 3Related Benzoic Acid DerivativeProtease ActivationEnhanced cathepsin B and L activity

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